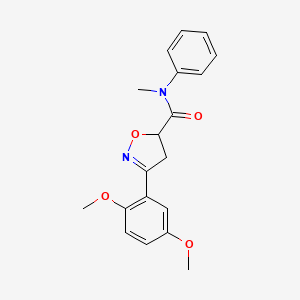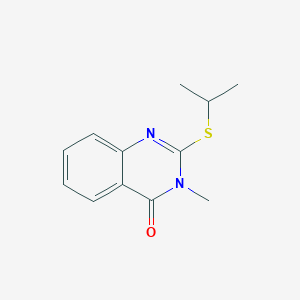
3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
Descripción general
Descripción
3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide, also known as TMB-4, is a synthetic compound that has been studied for its potential applications in various scientific research fields. This compound has been found to have unique biochemical and physiological effects, which make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been found to have a high affinity for certain receptors and enzymes, which makes it a potent inhibitor of their activity.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been found to have unique biochemical and physiological effects, which make it a promising candidate for further research. 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been found to have anti-tumor, neuroprotective, and anti-inflammatory effects, which make it a potential candidate for the development of new treatments for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide in lab experiments include its potent activity and unique biochemical and physiological effects. However, the limitations of using 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide in lab experiments include its limited availability and potential toxicity at high doses.
Direcciones Futuras
There are many future directions for the research of 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide, including further studies on its mechanism of action, the development of new treatments for various diseases, and the exploration of its potential applications in other scientific research fields. Additionally, the development of new synthesis methods for 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide could lead to increased availability and affordability, which would facilitate further research.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been studied for its potential applications in various scientific research fields, such as cancer research, neurology, and immunology. In cancer research, 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been found to have anti-tumor effects, which make it a promising candidate for the development of new cancer treatments. In neurology, 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been studied for its potential neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. In immunology, 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(3-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-6-5-7-17-15(10)18-16(19)11-8-12(20-2)14(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIPUEXTEYSZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190316 | |
| Record name | Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- | |
CAS RN |
36845-03-1 | |
| Record name | Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036845031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4761805.png)
![4-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4761822.png)

![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4761849.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761862.png)
![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4761870.png)

![2-({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4761873.png)
![2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B4761874.png)
![1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4761879.png)
![ethyl 5-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4761886.png)
![3-{[3-(4-chlorophenyl)-3-oxopropyl]amino}-N,N-diethylbenzamide](/img/structure/B4761888.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4761894.png)